(3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione
Description
Properties
IUPAC Name |
(3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)5-9-11(16)13-6-10(15)14-9/h1-5H,6H2,(H,13,16)(H,14,15)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMOMJQGXHFCFC-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331977 | |
| Record name | (3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
155527-35-8 | |
| Record name | (3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione typically involves the condensation of 4-fluorobenzaldehyde with piperazine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a hydroxyphenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of hydroxyphenyl derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with piperazine moieties exhibit anticancer properties. (3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione has been studied for its potential as an anti-microtubule agent. It demonstrates inhibitory effects on tubulin polymerization, which is essential for cancer cell proliferation. Studies show that this compound can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a candidate for further development as an antibacterial agent .
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Starting from commercially available piperazine derivatives.
- Introduction of the Fluorophenyl Group : This is achieved through electrophilic aromatic substitution reactions.
- Methylidene Formation : Utilizing aldehyde or ketone precursors to introduce the methylidene functionality.
This synthetic route allows for the modification of various substituents on the piperazine ring, potentially enhancing biological activity and selectivity .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest observed via flow cytometry analysis .
Case Study 2: Antimicrobial Testing
In an investigation reported in the International Journal of Antimicrobial Agents, the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of (3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their activity, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Electronic Effects : The 4-fluorophenyl group in the target compound provides electron-withdrawing properties, contrasting with electron-donating groups like methoxy in XR334. This may reduce metabolic degradation compared to methoxy analogues .
- Lipophilicity : Imidazole-containing derivatives (e.g., plinabulin) exhibit superior lipophilicity due to intramolecular hydrogen bonding, whereas bis-arylidenes (e.g., XR334) show reduced solubility due to π-stacking . The fluorine atom in the target compound likely offers moderate lipophilicity, balancing solubility and membrane permeability.
- Stereochemistry : Natural DKPs, such as (3S,6R)-3-(4-hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione, demonstrate stereospecific bioactivity. The (3E)-configuration in the target compound ensures planar conjugation, critical for π-orbital interactions in biological targets .
Pharmacokinetic and Toxicity Profiles
- Toxicity : Bis-arylidenes (e.g., piperazine B) exhibit higher cytotoxicity (IC₅₀ < 10 μM in some cancer lines) but poor therapeutic indices. The target compound’s selectivity remains unverified .
Biological Activity
(3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione, a compound with significant structural interest due to its piperazine-2,5-dione moiety, has been studied for its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, therapeutic potential, and molecular interactions.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 262.24 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group at the 3-position and carbonyl groups at the 2 and 5 positions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 262.24 g/mol |
| CAS Number | 155527-25-6 |
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. Research indicates that this compound does not exhibit significant cytotoxicity at concentrations up to 50 µM across several cell types, including human skin fibroblasts (BJ), T-lymphoblastic leukemia cells (CEM), and breast adenocarcinoma cells (MCF7) . Cell viability remained between 90% and 120% when exposed to higher concentrations (20 µM for THP-1 and 30 µM for SW982) over a period of 72 hours .
Anti-inflammatory Potential
In addition to cytotoxicity assessments, the compound's anti-inflammatory properties were explored in the context of rheumatoid arthritis. The tested piperazine derivatives, including this compound, demonstrated minimal influence on the pathological features associated with rheumatoid arthritis. Despite this limitation, their low cytotoxic profile suggests they could be safe candidates for further biological experimentation .
Molecular Interactions
Molecular docking studies have been conducted to understand how this compound interacts with biological targets. It has been suggested that derivatives of piperazine can inhibit human acetylcholinesterase by binding to both peripheral anionic and catalytic sites . This interaction is critical in developing potential therapeutics for conditions like Alzheimer's disease.
Case Studies
- Cytotoxicity in Cancer Research : A study examining various piperazine derivatives found that while many compounds showed low toxicity levels, this compound was particularly notable for maintaining high cell viability in cancer cell lines .
- Rheumatoid Arthritis Models : In animal models of rheumatoid arthritis, compounds similar to this compound were tested for their efficacy in reducing inflammation but did not significantly alter disease progression despite their safety profile .
Q & A
Basic: What are the optimal synthetic routes for (3E)-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via condensation reactions between fluorophenyl aldehydes and piperazine-2,5-dione derivatives. Key factors include:
- Solvent choice : Polar aprotic solvents like acetonitrile (CH₃CN) improve reactivity, as seen in analogous piperazine fluorophenyl syntheses .
- Catalytic bases : Sodium carbonate (Na₂CO₃) enhances deprotonation and nucleophilic attack efficiency, critical for forming the methylidene bridge .
- Temperature : Mild heating (50–70°C) balances reaction kinetics and minimizes side products.
- Purification : Normal-phase chromatography (e.g., ethyl acetate/methanol gradients) achieves >95% purity, as demonstrated for structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
